Lethedoside A

Description

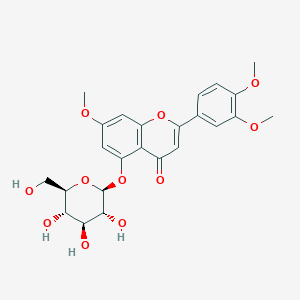

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O11/c1-30-12-7-17-20(18(8-12)34-24-23(29)22(28)21(27)19(10-25)35-24)13(26)9-15(33-17)11-4-5-14(31-2)16(6-11)32-3/h4-9,19,21-25,27-29H,10H2,1-3H3/t19-,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKHKFVWKVWGMH-PFKOEMKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Lethedoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lethedoside A, a naturally occurring flavonol glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of this compound. It details the experimental protocols for its extraction from Lethedon tannaensis and summarizes its physicochemical and biological properties. Furthermore, this document outlines the spectroscopic data that were pivotal in its structural elucidation and discusses its potential mechanism of action related to the induction of apoptosis.

Discovery and Source

This compound was first isolated from the leaves of Lethedon tannaensis, a tree native to New Caledonia.[1][2] The discovery was the result of a bioassay-guided fractionation of a cytotoxic methanol extract of the plant material.[2] This initial finding highlighted the potential of Lethedon tannaensis as a source of novel bioactive compounds.

Physicochemical Properties of this compound

This compound is a 5-O-glucoside of 7,3',4'-tri-O-methylluteolin.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₆O₁₁ | [3] |

| Molecular Weight | 490.5 g/mol | [3] |

| Exact Mass | 490.14751164 Da | [3] |

| Appearance | Amorphous solid | [2] |

| Classification | Flavonoid, Flavone 5-O-glycoside | [1][3] |

Experimental Protocols

The isolation and purification of this compound were achieved through a multi-step process involving extraction and chromatography.

Plant Material and Extraction

Dried and powdered leaves of Lethedon tannaensis were subjected to extraction with methanol (MeOH) to yield a crude extract that exhibited cytotoxic properties.[2]

Isolation and Purification Workflow

The following diagram illustrates the workflow for the isolation of this compound from the methanolic extract of Lethedon tannaensis.

The bioassay-directed fractionation of the methanol extract was initiated using reversed-phase chromatography, which yielded polar active fractions containing this compound.[2] These fractions were further subjected to a series of chromatographic steps, including separation on Sephadex LH-20 and silica gel.[2] The final purification was achieved by thin-layer chromatography (TLC) to yield pure this compound.[2]

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic analysis and chemical methods.

Spectroscopic Data

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy was instrumental in elucidating the intricate structure of this compound.[1][2] Long-range Heteronuclear Multiple Bond Correlation (HMBC) experiments established the connectivity between the flavone skeleton and the glucosyl residue, with a key correlation observed between the C-5 of the flavone and the anomeric proton (H-1'') of the glucose unit.[2]

| Spectroscopic Data for this compound | |

| ¹H NMR | The presence of five oxymethine protons in trans diaxial conformations (J = 7.2–8.0 Hz) and one oxymethylene group were indicative of a β-glucopyranosyl group.[2] |

| ¹³C NMR | The chemical shifts were consistent with a 7,3',4'-tri-O-methylluteolin aglycone linked to a glucose moiety. |

| Mass Spectrometry | The exact mass was determined to be 490.14751164 Da, corresponding to the molecular formula C₂₄H₂₆O₁₁.[3] |

| 2D NMR (HMBC) | A long-range correlation between C-5 (δ 159.7) and the anomeric H-1'' (δ 4.81) confirmed the 5-O-glycosidic linkage.[2] |

Chemical Methods

To confirm the nature of the sugar moiety and its linkage, this compound was subjected to enzymatic hydrolysis. Treatment with β-D-glucosidase yielded D-glucose and the aglycone, 7,3',4'-tri-O-methylluteolin, confirming the β-glycosidic bond.[2]

Biological Activity

Cytotoxicity

The initial methanol extract of Lethedon tannaensis from which this compound was isolated demonstrated cytotoxic activity against murine leukemia (P-388) cells.[2] However, in subsequent assays, this compound itself, along with other co-isolated flavonol glycosides, was found to be either inactive or only weakly active against human nasopharynx carcinoma KB tumor cells.[1] This suggests that other constituents of the crude extract may be responsible for the observed cytotoxicity, or that this compound may act synergistically with other compounds.

| Compound | Cell Line | Activity | Reference |

| This compound | KB (human nasopharynx carcinoma) | Inactive or weakly active | [1] |

| MeOH Extract of L. tannaensis | P-388 (murine leukemia) | Cytotoxic | [2] |

Potential Signaling Pathways

While the original research on this compound did not delve into its mechanism of action, related flavonoids have been reported to induce apoptosis in cancer cells. The process of apoptosis, or programmed cell death, is governed by intricate signaling cascades. The two primary pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

Further research is required to determine if this compound interacts with components of these or other cell signaling pathways to exert any biological effects.

Conclusion

This compound is a novel flavonol glycoside successfully isolated from Lethedon tannaensis. Its structure has been rigorously elucidated using modern spectroscopic techniques and chemical methods. While the initial cytotoxic screening of the source extract was promising, the purified this compound showed weak activity in the reported assays. Future research should focus on a broader range of cancer cell lines and explore potential synergistic effects with other compounds. Elucidating the specific molecular targets and signaling pathways of this compound will be crucial in determining its true therapeutic potential.

References

Unveiling the Molecular Architecture of Lethedoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lethedoside A, a naturally occurring flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications, including its role as an anti-inflammatory and apoptosis-inducing agent. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, presenting available data, outlining key experimental methodologies, and visualizing the logical workflow and relevant biological pathways.

Chemical Identity and Properties

This compound is classified as a 7-methoxy-flavone 5-O-glucoside. Its chemical structure has been established through spectroscopic analysis and chemical methods.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆O₁₁ | [1][2] |

| Molecular Weight | 490.5 g/mol | [1][2] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [2] |

| CAS Number | 221289-20-9 | [1] |

Structural Elucidation: A Methodological Overview

The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complemented by chemical methods.

Experimental Protocols

Isolation and Purification:

This compound was first isolated from a methanol extract of the terrestrial plant Lethedon tannaensis.[3] While the specific, detailed protocol for its isolation is not publicly available in the searched literature, a general procedure for the isolation of flavonoid glycosides from plant material involves the following steps:

-

Extraction: The dried and powdered plant material is subjected to extraction with a polar solvent, typically methanol or ethanol, to isolate a wide range of secondary metabolites, including flavonoid glycosides.

-

Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Chromatographic Purification: The enriched fractions are further purified using a combination of chromatographic techniques. This may include:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 with a gradient of solvents to separate individual compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compound to achieve a high degree of purity.

-

Spectroscopic Analysis:

The purified this compound is then subjected to a suite of spectroscopic analyses to determine its chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.

-

1D NMR Spectroscopy (¹H and ¹³C):

-

¹H NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR provides information about the number of different types of carbon atoms in the molecule.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbon atoms to which they are directly attached.

-

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds. This is a crucial technique for connecting different fragments of the molecule and for determining the position of substituents and the glycosidic linkage.

-

Data Presentation

Detailed quantitative 1H and 13C NMR spectral data for this compound, including chemical shifts (δ) and coupling constants (J), are not available in the publicly accessible literature at the time of this report. This information is likely contained within the original publication by Zahir et al. in the Journal of Natural Products (1999), which was not available in its full text.

Mandatory Visualizations

Experimental Workflow for Structure Elucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

Postulated Signaling Pathway for Apoptosis Induction

This compound has been reported to induce apoptosis.[1] While the specific molecular targets and signaling cascade for this compound have not been fully elucidated in the available literature, a plausible mechanism for flavonoid-induced apoptosis involves the intrinsic (mitochondrial) pathway. One report suggests a potential interaction with caspase 8, an initiator caspase in the extrinsic pathway. The following diagram illustrates a generalized apoptosis pathway that may be triggered by compounds like this compound.

Caption: Generalized signaling pathway for flavonoid-induced apoptosis.

Biological Activity

This compound has demonstrated notable biological activities. It has been shown to be an inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 cells, indicating anti-inflammatory potential.[4] Furthermore, its ability to induce apoptosis in cancer cells suggests it may be a candidate for further investigation in oncology.[1] One study indicated that an anticancer agent with a similar flavonoid structure can bind to inducible NO synthase (iNOS) and caspase 8, leading to nuclear fragmentation and chromatin condensation, hallmarks of apoptosis.

Conclusion

The chemical structure of this compound has been successfully elucidated, revealing a flavonoid glycoside with potential therapeutic value. While the general methodologies for its isolation and structural determination are understood, detailed quantitative spectroscopic data and specific experimental protocols are not widely available. Further research into its precise mechanism of action, particularly the signaling pathways involved in its apoptosis-inducing effects, is warranted to fully explore its potential as a drug development candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization of New Polyphenolic Glycosidic Constituents and Evaluation of Cytotoxicity on a Macrophage Cell Line and Allelopathic Activities of Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Putative Biosynthesis of Lethedoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lethedoside A, a flavone glycoside with potential therapeutic applications, is a natural product whose biosynthetic pathway has not been fully elucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established knowledge of flavonoid biosynthesis. We detail the key enzymatic steps, from the initial phenylpropanoid precursors to the final glycosylated and methoxylated flavone. This document includes detailed, adaptable experimental protocols for the characterization of the proposed enzymes and presents available quantitative data for related pathways to serve as a benchmark for future research. Furthermore, we provide visualizations of the proposed pathway and experimental workflows to facilitate a deeper understanding of the biosynthesis of this complex molecule.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. This compound, a methoxylated flavone glycoside, has garnered interest for its potential pharmacological properties. Understanding its biosynthesis is crucial for biotechnological production and for the discovery of novel derivatives with enhanced therapeutic potential. While the specific pathway for this compound has not been experimentally determined, its chemical structure strongly suggests its origin from the well-established flavonoid biosynthesis pathway. This guide synthesizes current knowledge to propose a detailed putative biosynthetic route to this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This is followed by a series of enzymatic reactions characteristic of flavone biosynthesis, including chalcone formation, isomerization, and the action of flavone synthase. Subsequent modifications, including hydroxylation, O-methylation, and glycosylation, lead to the final structure of this compound. The proposed pathway is depicted below.

Core Flavonoid Biosynthesis

The initial steps of the pathway are shared with most flavonoids and are well-characterized in many plant species.

-

Phenylalanine to p-Coumaroyl-CoA: The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

-

Chalcone Synthesis: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Flavanone Formation: Chalcone Isomerase (CHI) catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, (2S)-naringenin.

-

Flavone Synthesis: Naringenin is then converted to the flavone apigenin by Flavone Synthase (FNS).[1][2][3]

Tailoring Steps: Hydroxylation, O-Methylation, and Glycosylation

The subsequent steps involve a series of modifications to the apigenin backbone to yield this compound. The precise order of these events is yet to be determined experimentally.

-

Hydroxylation: The B-ring of apigenin is likely hydroxylated at the 3' and 4' positions. The hydroxylation at the 3' position is likely catalyzed by a Flavonoid 3'-Hydroxylase (F3'H), a cytochrome P450-dependent monooxygenase, to produce luteolin.

-

O-Methylation: this compound possesses three methoxy groups. These are likely introduced by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[4][5][6][7] Based on the structure, it is proposed that a Flavone 7-O-methyltransferase (FOMT), a Flavonoid 3'-O-methyltransferase (F3'OMT), and a Flavonoid 4'-O-methyltransferase (F4'OMT) are involved.[5][8]

-

Glycosylation: The final step is the attachment of a glucose moiety to the 5-hydroxyl group of the flavone backbone. This reaction is catalyzed by a UDP-dependent Glycosyltransferase (UGT), specifically a Flavonoid 5-O-glucosyltransferase (F5GT), using UDP-glucose as the sugar donor.[9][10]

The following diagram illustrates the putative biosynthetic pathway of this compound.

Caption: Putative biosynthetic pathway of this compound.

Data Presentation

While specific quantitative data for the biosynthesis of this compound is not yet available, the following tables summarize representative kinetic data for enzymes involved in the biosynthesis of structurally similar methoxylated flavonoid glycosides. This data can serve as a valuable reference for future studies.

Table 1: Kinetic Parameters of a Flavonoid 7-O-methyltransferase (FOMT)

| Substrate | Km (µM) | Vmax (pmol/min/mg protein) |

| Apigenin | 15.2 | 125.3 |

| Luteolin | 25.8 | 98.7 |

| Kaempferol | 45.1 | 65.2 |

Data adapted from a study on a characterized FOMT.

Table 2: Kinetic Parameters of a Flavonoid Glycosyltransferase (UGT)

| Substrate (Aglycone) | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |

| Apigenin | 5.5 | 0.25 | 0.045 |

| Luteolin | 8.2 | 0.18 | 0.022 |

| Quercetin | 12.1 | 0.12 | 0.010 |

Data adapted from a study on a characterized UGT.[9]

Experimental Protocols

The following protocols are provided as a guide for the experimental validation of the putative biosynthetic pathway of this compound.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the expression of the candidate genes (e.g., FNS, F3'H, OMTs, UGT) in a heterologous host system, such as Escherichia coli, for subsequent characterization.[11][12][13][14][15]

Workflow Diagram:

Caption: Workflow for heterologous expression and purification.

Methodology:

-

Gene Cloning: The open reading frame of the candidate gene is amplified from cDNA and cloned into an appropriate expression vector (e.g., pET vector with a His-tag).

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: A bacterial culture is grown to an optimal density (OD600 of 0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: The bacterial cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization in a suitable lysis buffer.

-

Purification: The His-tagged protein is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

In Vitro Enzyme Assays

These assays are designed to determine the function and kinetic properties of the purified enzymes.

4.2.1. O-Methyltransferase (OMT) Assay

Methodology:

-

Reaction Mixture: A typical reaction mixture contains the purified OMT, the flavonoid substrate (e.g., luteolin), and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer.

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of an acid (e.g., HCl).

-

Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated flavonoid.

4.2.2. UDP-Glycosyltransferase (UGT) Assay

Methodology:

-

Reaction Mixture: A standard assay mixture includes the purified UGT, the flavonoid aglycone (e.g., the putative this compound aglycone), and the sugar donor UDP-glucose in a suitable buffer.[16][17]

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Reaction Termination: The reaction is terminated by adding a solvent like methanol.

-

Product Analysis: The formation of the flavonoid glycoside is monitored by HPLC or LC-MS.[18]

Logical Relationship for Enzyme Characterization:

Caption: Logical workflow for enzyme function validation.

Conclusion

This technical guide has outlined a putative biosynthetic pathway for this compound based on the well-established principles of flavonoid biosynthesis. The proposed pathway provides a roadmap for future research aimed at elucidating the precise enzymatic steps and regulatory mechanisms involved in the production of this potentially valuable natural product. The detailed experimental protocols and representative quantitative data included herein offer a practical framework for researchers to validate this proposed pathway and to explore the potential for metabolic engineering of this compound and its derivatives. Further investigation into the specific enzymes and their genetic regulation will be essential for a complete understanding and for harnessing the full therapeutic potential of this compound.

References

- 1. Flavones: From Biosynthesis to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Automatic Identification of Players in the Flavonoid Biosynthesis with Application on the Biomedicinal Plant Croton tiglium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. doaj.org [doaj.org]

- 5. Toward understanding of the methoxylated flavonoid biosynthesis pathway in Dracocephalum kotschyi Boiss - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differentially evolved glucosyltransferases determine natural variation of rice flavone accumulation and UV-tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Heterologous protein expression in E. coli [protocols.io]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. Heterologous expression, purification, and biochemical characterization of protease 3075 from Cohnella sp. A01 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]

- 16. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 17. Multi-substrate flavonol O-glucosyltransferases from strawberry (Fragaria×ananassa) achene and receptacle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Lethedoside A: A Technical Guide to its Natural Sources, Extraction, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lethedoside A, a flavonoid glycoside, has been identified in select plant species, presenting opportunities for phytochemical research and drug discovery. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its potential biological activities. The information is curated to support researchers in the efficient isolation and investigation of this compound for various scientific applications.

Natural Sources of this compound

This compound has been primarily isolated from two distinct plant species:

-

Lethedon tannaensis : A plant species from which this compound was first identified.

-

Aquilaria sinensis (Lour.) Spreng : The leaves of this plant, commonly known as agarwood, are a confirmed source of this compound.[1][2]

Further research may reveal other plant sources of this compound.

Extraction of this compound

The extraction of this compound from its natural sources typically involves a multi-step process aimed at enriching the flavonoid fraction from the crude plant material. The following protocol is a synthesized methodology based on established techniques for flavonoid extraction from Aquilaria sinensis leaves.[1]

General Extraction Protocol

2.1.1. Plant Material Preparation: Dried leaves of Aquilaria sinensis are ground into a fine powder to increase the surface area for efficient solvent extraction.

2.1.2. Solvent Extraction: The powdered plant material is extracted with methanol (MeOH). A typical procedure involves soaking the material in methanol at room temperature, followed by repeated extractions to ensure a comprehensive recovery of phytochemicals.[1]

2.1.3. Fractionation: The crude methanol extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. The extract is typically partitioned between ethyl acetate (EA) and water.[1] this compound, being a moderately polar flavonoid glycoside, is expected to be enriched in the ethyl acetate fraction.

The following table summarizes typical extraction parameters for total flavonoids from Aquilaria sinensis, which can be adapted for the targeted extraction of this compound.

| Parameter | Recommended Conditions | Reference |

| Plant Material | Dried, powdered leaves of Aquilaria sinensis | [1] |

| Extraction Solvent | Methanol (MeOH) | [1] |

| Fractionation Solvents | Ethyl Acetate (EA) and Water | [1] |

Extraction Workflow

Caption: General workflow for the extraction of this compound.

Purification of this compound

Following extraction and fractionation, the ethyl acetate fraction requires further purification to isolate this compound. This is typically achieved through chromatographic techniques.

Chromatographic Purification

3.1.1. Column Chromatography: The ethyl acetate fraction is often subjected to open column chromatography on silica gel as a preliminary purification step. A gradient elution system with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) is used to separate the compounds.[1]

3.1.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, preparative HPLC is the method of choice. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a gradient of methanol or acetonitrile in water. The fractions containing this compound are collected, and the solvent is evaporated to yield the pure compound.

Purification Workflow

Caption: Purification workflow for this compound.

Quantitative Data

Currently, there is a lack of specific published data on the quantitative yield of this compound from its natural sources and the purity achieved at each stage of the extraction and purification process. Further research is required to establish these critical parameters for process optimization and standardization.

Potential Biological Activity and Signaling Pathways

The biological activities of this compound have not yet been extensively investigated. However, as a flavonoid glycoside, it is plausible that it may exhibit antioxidant and anti-inflammatory properties, similar to other compounds in this class.

Flavonoids are known to modulate various signaling pathways. Two key pathways that are often influenced by flavonoids and could be relevant for this compound are the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathways.

-

NF-κB Signaling Pathway: This pathway is a central regulator of inflammation.[3][4][5] Many flavonoids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[6]

-

Nrf2-ARE Signaling Pathway: This pathway is the primary regulator of the cellular antioxidant response.[7][8][9] Activation of Nrf2 by flavonoids can lead to the upregulation of a battery of antioxidant and detoxification enzymes, protecting cells from oxidative stress.[10][11]

Further studies are necessary to determine if this compound interacts with these or other signaling pathways.

Hypothetical Signaling Pathway Modulation by this compound

The following diagram illustrates the potential points of intervention for a flavonoid like this compound within the NF-κB and Nrf2 signaling pathways, based on the known activities of other flavonoids.

Caption: Hypothetical modulation of NF-κB and Nrf2 pathways by this compound.

Conclusion and Future Directions

This compound represents a promising natural product for further scientific investigation. This guide provides a foundational understanding of its natural sources and a practical framework for its extraction and purification. Significant research gaps remain, particularly in the quantification of extraction yields and the elucidation of its specific biological activities and mechanisms of action. Future research should focus on:

-

Developing and optimizing a standardized protocol for the high-yield extraction and purification of this compound.

-

Conducting comprehensive spectroscopic analysis (NMR, MS) to confirm the structure of the isolated compound.

-

Performing in vitro and in vivo studies to investigate the pharmacological properties of this compound, including its potential anti-inflammatory and antioxidant effects.

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

Addressing these research areas will be crucial in unlocking the full potential of this compound for applications in drug development and other scientific disciplines.

References

- 1. Constituents of Aquilaria sinensis Leaves Upregulate the Expression of Matrix Metalloproteases 2 and 9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Constituents from the leaves of Aquilaria sinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NFkB and p62 Both Activate and Regulate Inflammation: Novus Biologicals [novusbio.com]

- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Lethedoside A

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. The information is curated for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Physicochemical Properties

This compound is a flavonoid glycoside that has been isolated from the roots of Aquilaria sinensis (Lour.) Spreng[1]. Its core structure consists of a flavone aglycone linked to a beta-D-glucopyranosyl moiety. The compound is of interest due to its potential biological activities.

Chemical Identity

| Identifier | Value | Reference |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [2] |

| CAS Number | 221289-20-9 | [2][3][4][5] |

| Molecular Formula | C₂₄H₂₆O₁₁ | [2][3][4][5] |

| Molecular Weight | 490.46 g/mol | [3] |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)OC)OC | [2] |

| InChI Key | VCKHKFVWKVWGMH-PFKOEMKTSA-N | [2] |

Physical Properties

| Property | Value | Reference |

| Appearance | Powder | [3][4] |

| Melting Point | Not experimentally determined in the provided search results. | |

| Boiling Point (Predicted) | 755.4 ± 60.0 °C | [4] |

| Density (Predicted) | 1.449 g/cm³ | [3][4] |

| pKa (Predicted) | 12.63 ± 0.70 | [4] |

Solubility and Storage

| Parameter | Details | Reference |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Pyridine, Methanol, and Ethanol. | [1][4] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3][6] |

Biological Activity and Experimental Protocols

This compound has been reported to exhibit inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells[4]. This suggests potential anti-inflammatory properties. Conversely, it has shown inactive or weak activity against KB tumor cells[1][3][6].

Inhibition of LPS-Induced NO Production in RAW 264.7 Cells

This section details a general experimental protocol for assessing the anti-inflammatory activity of compounds like this compound by measuring the inhibition of NO production in macrophage cells.

Cell Culture and Treatment:

-

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin).

-

Cells are seeded in 96-well plates at a density of approximately 1 x 10⁵ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of this compound, followed by stimulation with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.

Nitric Oxide Measurement (Griess Assay):

-

After a 24-hour incubation period with the test compound and LPS, the cell culture supernatant is collected.

-

The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm using a microplate reader.

-

The amount of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite. The inhibitory effect of this compound is calculated by comparing the nitrite concentration in treated wells to that in untreated, LPS-stimulated wells.

Cell Viability Assay (MTT Assay):

-

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay such as the MTT assay is performed in parallel.

-

After treatment with this compound and LPS, MTT reagent is added to the cells.

-

Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured.

Signaling Pathways and Experimental Workflows

LPS-Induced Nitric Oxide Production Signaling Pathway

The following diagram illustrates the signaling pathway initiated by LPS in RAW 264.7 cells, leading to the production of nitric oxide. This compound is hypothesized to interfere with this pathway.

Caption: LPS-induced NO production pathway in macrophages.

Experimental Workflow for Assessing NO Inhibition

The following diagram outlines the workflow for the experimental protocol described in section 2.1.

Caption: Workflow for NO inhibition and cell viability assays.

Spectroscopic Data Overview

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific raw spectral data is not provided in the search results, this section outlines the expected characteristics from such analyses.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.

-

Expected Molecular Ion Peak: In a high-resolution mass spectrum, a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺ would be observed, confirming the molecular weight of 490.46.

-

Fragmentation Pattern: The fragmentation pattern would likely show the loss of the glucose moiety (162 Da), leading to a significant fragment ion corresponding to the aglycone.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl groups) | Broad band around 3400 cm⁻¹ |

| C-H (aromatic and aliphatic) | Peaks around 3000-2850 cm⁻¹ |

| C=O (ketone of the flavone) | Strong absorption around 1650 cm⁻¹ |

| C=C (aromatic rings) | Peaks in the 1600-1450 cm⁻¹ region |

| C-O (ethers and alcohols) | Absorptions in the 1250-1000 cm⁻¹ region |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the detailed structural assignment of this compound.

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons of the flavone backbone, methoxy group protons, and the protons of the glucose unit. The anomeric proton of the glucose would appear as a characteristic doublet.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 24 carbon atoms. The carbonyl carbon of the flavone would be observed downfield (around 180 ppm). Signals for the aromatic carbons, methoxy carbons, and the carbons of the glucose moiety would also be present. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity between protons and carbons and to confirm the final structure.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C24H26O11 | CID 10390853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Hypothetical Framework for the Preliminary Bioactivity Screening of Lethedoside A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the bioactivity of Lethedoside A is not publicly available. This guide, therefore, presents a hypothetical framework for its preliminary bioactivity screening based on the known pharmacological activities of structurally related flavonoid glycosides. The experimental protocols and potential findings are intended to serve as a strategic template for researchers initiating studies on this compound.

Introduction

This compound is a flavone glycoside, a class of natural products renowned for a wide spectrum of biological activities.[1][2] Flavonoids are polyphenolic compounds found in numerous plants and are known to possess antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[3][4][5] Given the structural classification of this compound as a flavonoid, it is plausible to hypothesize that it may exhibit similar bioactivities.[6] This document outlines a proposed strategy for a preliminary bioactivity screening of this compound, providing hypothetical data tables, detailed experimental protocols, and potential signaling pathways to guide future research.

Potential Bioactivities for Screening

Based on the extensive research on flavonoids, the following bioactivities are proposed for the initial screening of this compound:

-

Cytotoxic Activity: Many flavonoids and their glycosides have demonstrated cytotoxicity against various cancer cell lines.[7][8][9]

-

Anti-inflammatory Activity: Flavonoids are well-documented inhibitors of inflammatory pathways and the production of pro-inflammatory mediators.[3][10][11]

-

Antioxidant Activity: The polyphenolic structure of flavonoids confers potent free-radical scavenging and antioxidant properties.[1]

-

Antimicrobial Activity: Various flavonoids have shown inhibitory effects against a range of bacteria and fungi.[1]

Data Presentation: Hypothetical Bioactivity of this compound

The following tables present hypothetical quantitative data for the preliminary bioactivity screening of this compound. These values are illustrative and intended to provide a framework for data presentation.

Table 1: Hypothetical Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 25.5 |

| A549 | Lung Carcinoma | 42.8 |

| HeLa | Cervical Carcinoma | 35.2 |

| HepG2 | Hepatocellular Carcinoma | > 100 |

Table 2: Hypothetical Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter Measured | IC₅₀ (µM) |

| Nitric Oxide (NO) Inhibition | RAW 264.7 | NO Production | 15.7 |

| COX-2 Inhibition | HT-29 | Prostaglandin E₂ (PGE₂) | 38.2 |

| TNF-α Inhibition | THP-1 | TNF-α Secretion | 22.4 |

Table 3: Hypothetical Antioxidant and Antimicrobial Activities of this compound

| Assay | Parameter/Organism | Result |

| DPPH Radical Scavenging | EC₅₀ | 18.9 µM |

| ABTS Radical Scavenging | EC₅₀ | 12.5 µM |

| Antimicrobial (MIC) | Staphylococcus aureus | 64 µg/mL |

| Antimicrobial (MIC) | Escherichia coli | > 256 µg/mL |

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

MTT Assay for Cytotoxicity

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Griess Assay for Nitric Oxide Inhibition

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator in inflammation.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + LPS + DMSO), and a positive control (e.g., L-NAME).

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Mandatory Visualizations

Hypothetical Experimental Workflow for Bioactivity Screening

Caption: A proposed workflow for the preliminary bioactivity screening of this compound.

Hypothetical Anti-inflammatory Signaling Pathway of this compound

Caption: A hypothetical anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

References

- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. This compound | C24H26O11 | CID 10390853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Cytotoxic flavone-C-glycosides from the leaves of Dypsis pembana (H.E.Moore) Beentje & J.Dransf., Arecaceae: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavonoids as anti-inflammatory agents | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 11. Bioactivity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Lethedoside A: A Hypothesized Mechanism of Action in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lethedoside A, a flavonoid glycoside, has emerged as a compound of interest in oncological research. Preliminary information suggests its therapeutic potential lies in the selective induction of apoptosis in cancer cells. This document outlines a hypothesized mechanism of action for this compound, drawing upon its classification as a flavonoid and the general understanding of apoptotic signaling pathways. While specific experimental data on this compound is limited in the public domain, this guide provides a theoretical framework, including potential signaling cascades, illustrative quantitative data, and detailed experimental protocols to investigate its pro-apoptotic and anti-proliferative effects. This paper aims to serve as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound as a potential anti-cancer agent.

Introduction

This compound is a naturally occurring glycoside compound isolated from terrestrial plants.[1] Its chemical structure, 2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, places it within the flavonoid class of polyphenolic secondary metabolites.[2] Flavonoids are well-documented for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[3] Emerging evidence suggests that this compound exhibits selective toxicity towards cancer cells by inducing apoptosis through the modulation of specific signaling pathways.[1] This targeted approach presents a promising therapeutic strategy with the potential for minimal adverse effects on healthy cells.[1]

This technical guide presents a hypothesized mechanism of action for this compound, focusing on its potential role in activating intrinsic and extrinsic apoptotic pathways. The proposed model is based on the established mechanisms of other bioactive flavonoids and serves as a roadmap for future experimental validation.

Hypothesized Mechanism of Action

The central hypothesis is that this compound induces apoptosis in cancer cells by modulating key signaling pathways that regulate cell survival and death. This action is likely multifaceted, involving both the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic factors. The proposed mechanism is centered around the induction of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Induction of the Intrinsic Apoptotic Pathway

The intrinsic pathway is triggered by intracellular stress and converges on the mitochondria. It is hypothesized that this compound can:

-

Increase the expression of pro-apoptotic Bcl-2 family proteins: This includes proteins like Bax and Bak, which lead to the permeabilization of the outer mitochondrial membrane.

-

Decrease the expression of anti-apoptotic Bcl-2 family proteins: This includes Bcl-2 and Bcl-xL, which normally prevent mitochondrial membrane permeabilization.

-

Promote the release of cytochrome c: The disruption of the mitochondrial membrane potential leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Activate the caspase cascade: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.

Activation of the Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. This compound may:

-

Upregulate the expression of death receptors: This could include receptors like Fas (CD95) or TNF-R1 on the surface of cancer cells.

-

Enhance the sensitivity of cancer cells to death ligands: This would lead to the recruitment of adaptor proteins like FADD and the subsequent activation of caspase-8.

-

Initiate the caspase cascade: Activated caspase-8 directly activates effector caspases, such as caspase-3, converging with the intrinsic pathway to execute apoptosis.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical quantitative data that could be expected from in vitro studies investigating the pro-apoptotic effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells). This data is for illustrative purposes only.

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 5.2 |

| 10 | 85 ± 4.8 |

| 25 | 62 ± 6.1 |

| 50 | 41 ± 5.5 |

| 100 | 23 ± 4.2 |

Table 2: Caspase-3/7 Activity in Cancer Cells Treated with this compound

| Treatment | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |

| Control | 1.0 ± 0.1 |

| This compound (50 µM) | 4.5 ± 0.6 |

| Staurosporine (1 µM, Positive Control) | 6.2 ± 0.8 |

Table 3: Expression Levels of Apoptotic Proteins (Western Blot Analysis)

| Protein | Treatment (this compound, 50 µM) | Fold Change vs. Control (Mean ± SD) |

| Bax | Treated | 2.8 ± 0.4 |

| Bcl-2 | Treated | 0.4 ± 0.1 |

| Cleaved Caspase-9 | Treated | 3.5 ± 0.5 |

| Cleaved Caspase-3 | Treated | 4.1 ± 0.6 |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the hypothesized mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24 or 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated cells).

Caspase Activity Assay

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

-

Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3/7 activity assay kit.

-

Substrate Addition: Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA) to the cell lysates.

-

Incubation: Incubate the mixture at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the release of the pNA chromophore.

-

Data Analysis: Calculate the fold increase in caspase activity relative to the untreated control.

Western Blot Analysis for Apoptotic Proteins

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations: Signaling Pathways and Experimental Workflow

References

- 1. This compound | 221289-20-9 | WIA28920 | Biosynth [biosynth.com]

- 2. This compound | C24H26O11 | CID 10390853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Letheoside A Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive in silico strategy for identifying and validating the protein targets of a novel natural product, Letheoside A. For the purpose of this document, Letheoside A is a hypothetical sesquiterpenoid lactone, a class of compounds known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] The methodologies described herein are designed to accelerate the drug discovery process by rapidly generating testable hypotheses about the compound's mechanism of action.

Introduction to In Silico Target Prediction

The identification of a drug's molecular targets is a critical and often challenging step in the drug development pipeline. Traditional methods for target deconvolution can be time-consuming and resource-intensive. In silico approaches, which utilize computational methods, offer a powerful alternative to predict potential protein targets for a small molecule, thereby streamlining experimental validation.[3][4] These methods are broadly categorized into ligand-based and structure-based approaches.

-

Ligand-Based Methods: These techniques rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[4] By comparing the structure of a query compound (Letheoside A) to databases of compounds with known targets, one can infer potential targets.

-

Structure-Based Methods: When the three-dimensional structure of potential protein targets is available, reverse docking can be employed. This method involves computationally "docking" the small molecule into the binding sites of a library of proteins to predict binding affinity and identify the most likely targets.[5][6]

This guide will detail a workflow that integrates both approaches to build a robust list of putative targets for Letheoside A.

Proposed In Silico Target Prediction Workflow

The following workflow outlines a systematic approach to identifying the targets of Letheoside A.

Caption: A multi-phase workflow for the identification of Letheoside A targets.

Data Presentation: Putative Targets of Letheoside A

The combined in silico approach yielded a list of high-confidence putative targets for Letheoside A. The data is summarized below, with targets prioritized based on docking scores, literature evidence of their relevance in inflammation and cancer, and their druggability.

| Target ID (UniProt) | Target Name | Gene Symbol | Docking Score (kcal/mol) | Function | Potential Role |

| P04049 | Cyclooxygenase-2 | PTGS2 | -9.8 | Prostaglandin synthesis | Inflammation |

| P27361 | IKK-beta | IKBKB | -9.5 | NF-κB signaling activation | Inflammation, Cancer |

| P10275 | Tumor necrosis factor | TNF | -9.2 | Pro-inflammatory cytokine | Inflammation, Cancer |

| P42336 | 5-lipoxygenase | ALOX5 | -8.9 | Leukotriene synthesis | Inflammation |

| Q05707 | B-cell lymphoma 2 | BCL2 | -8.7 | Apoptosis regulation | Cancer |

| P00533 | Epidermal growth factor receptor | EGFR | -8.5 | Cell growth and proliferation | Cancer |

| P04637 | Cellular tumor antigen p53 | TP53 | -8.1 | Tumor suppression | Cancer |

Experimental Protocols for Target Validation

The following protocols describe standard methods for validating the predicted interactions between Letheoside A and its putative targets.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the steps to quantify the binding kinetics and affinity between Letheoside A and a purified target protein (e.g., IKK-beta).

Materials:

-

Biacore T200 instrument (or equivalent)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified recombinant IKK-beta protein (>95% purity)

-

Letheoside A stock solution (10 mM in DMSO)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Chip Immobilization:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject the purified IKK-beta protein (diluted to 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (~10,000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference channel should be prepared similarly but without protein immobilization.

-

-

Binding Analysis:

-

Prepare a dilution series of Letheoside A in running buffer (e.g., 0.1, 0.5, 1, 5, 10, 50 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

-

Inject the Letheoside A dilutions over the immobilized IKK-beta and reference surfaces at a flow rate of 30 µL/min. Use a contact time of 180 seconds and a dissociation time of 300 seconds.

-

Regenerate the sensor surface between each cycle with a pulse of an appropriate regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

Subtract the reference channel data from the active channel data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

NF-κB Reporter Assay for Cellular Activity

This assay will determine if Letheoside A can inhibit the IKK-beta-mediated activation of the NF-κB signaling pathway in a cellular context.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

pRL-TK Renilla luciferase control plasmid

-

Lipofectamine 3000

-

Letheoside A

-

TNF-α (as a stimulant)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Transfection:

-

Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using Lipofectamine 3000 according to the manufacturer's instructions.

-

-

Compound Treatment and Stimulation:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Letheoside A (e.g., 0.1 to 50 µM) or vehicle (DMSO). Incubate for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway. Include a non-stimulated control group.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of NF-κB inhibition for each concentration of Letheoside A relative to the TNF-α-stimulated control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Visualization of a Potential Signaling Pathway

Based on the prioritized target list, a key pathway that Letheoside A may modulate is the NF-κB signaling cascade, which is central to inflammation and cancer.

Caption: Hypothetical inhibition of the NF-κB pathway by Letheoside A.

Conclusion

The integrated in silico and experimental validation workflow presented in this guide provides a robust framework for the target identification of novel compounds like Letheoside A. By leveraging computational tools, researchers can significantly narrow down the list of potential targets, allowing for more focused and efficient experimental validation. The putative targets identified for Letheoside A, particularly those within the NF-κB signaling pathway, offer promising avenues for further investigation into its therapeutic potential in inflammatory diseases and cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Phytochemical Composition and Biological Activities of Scorzonera Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Research of New Therapeutics Rotenoids Derivatives against Leishmania amazonensis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Preliminary Toxicology Profile of Lethedoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a template for a preliminary toxicology profile of Lethedoside A. As of November 2025, specific toxicological data for this compound is not publicly available. Therefore, this guide outlines the standard methodologies and expected data formats for such a profile, using illustrative examples.

Executive Summary

This compound is a glycoside compound with demonstrated therapeutic potential, particularly in oncology research. As with any novel therapeutic agent, a thorough toxicological evaluation is paramount to ensure its safety before it can advance to clinical trials. This technical guide outlines the essential components of a preliminary toxicology profile for this compound, focusing on in vitro cytotoxicity, genotoxicity, and in vivo acute oral toxicity. Detailed experimental protocols for key assays and representative data are provided to guide researchers in the toxicological assessment of this and similar natural product-derived compounds.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death. These assays provide initial estimates of a substance's toxicity and can help in dose selection for further studies.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes representative data that would be generated from in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key parameter, indicating the concentration of this compound required to inhibit 50% of cell viability.

| Assay Type | Cell Line | IC50 (µM) [Representative Data] | Exposure Time (hours) |

| MTT Assay | HeLa (Cervical Cancer) | 15.2 | 48 |

| A549 (Lung Cancer) | 25.8 | 48 | |

| HEK293 (Normal Kidney) | > 100 | 48 | |

| LDH Release Assay | HeLa (Cervical Cancer) | 18.5 | 48 |

| A549 (Lung Cancer) | 29.1 | 48 | |

| HEK293 (Normal Kidney) | > 100 | 48 |

Experimental Protocols: In Vitro Cytotoxicity

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

-

This compound stock solution

-

LDH assay kit (containing reaction mixture and stop solution)

-

Cell culture medium

-

96-well plates

-

Lysis buffer (for maximum LDH release control)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Controls: Include a vehicle control, a positive control for maximum LDH release (cells treated with lysis buffer), and a background control (medium only).

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.[3]

-

Incubation: Incubate at room temperature for 30 minutes, protected from light.[3]

-

Stop Reaction: Add 50 µL of the stop solution to each well.[3]

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control.

Visualization: In Vitro Cytotoxicity Workflow

Caption: General workflow for in vitro cytotoxicity testing.

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a test compound. The bacterial reverse mutation assay (Ames test) is a standard initial screen for mutagenic potential.

Data Presentation: Ames Test

The results of the Ames test are typically presented as the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

| Tester Strain | Metabolic Activation (S9) | This compound Conc. (µ g/plate ) [Representative Data] | Mean Revertant Colonies ± SD | Fold Increase |

| TA98 | - | 0 (Vehicle Control) | 25 ± 4 | 1.0 |

| 1 | 28 ± 5 | 1.1 | ||

| 10 | 32 ± 6 | 1.3 | ||

| 100 | 30 ± 4 | 1.2 | ||

| + | 0 (Vehicle Control) | 45 ± 7 | 1.0 | |

| 1 | 50 ± 8 | 1.1 | ||

| 10 | 48 ± 6 | 1.1 | ||

| 100 | 52 ± 9 | 1.2 | ||

| TA100 | - | 0 (Vehicle Control) | 120 ± 15 | 1.0 |

| 1 | 125 ± 18 | 1.0 | ||

| 10 | 130 ± 16 | 1.1 | ||

| 100 | 128 ± 20 | 1.1 | ||

| + | 0 (Vehicle Control) | 150 ± 22 | 1.0 | |

| 1 | 155 ± 25 | 1.0 | ||

| 10 | 160 ± 21 | 1.1 | ||

| 100 | 158 ± 24 | 1.1 |

Experimental Protocol: Ames Test (Plate Incorporation Method)

The Ames test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagen can cause a reverse mutation, allowing the bacteria to grow.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

This compound stock solution

-

Top agar (0.6% agar, 0.5% NaCl, with trace amounts of histidine and biotin)

-

Minimal glucose agar plates

-

S9 fraction (for metabolic activation) and cofactor solution

-

Positive and negative controls

Procedure:

-

Preparation: Melt the top agar and maintain it at 45°C.

-

Test Mixture: In a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or control), and 0.5 mL of S9 mix (for metabolic activation) or buffer (without S9).[4]

-

Pre-incubation (optional but recommended for higher sensitivity): Incubate the mixture at 37°C for 20 minutes.

-

Plating: Add 2 mL of the top agar to the test mixture, vortex briefly, and pour the entire contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive result is defined as a dose-related increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Visualization: Ames Test Workflow

Caption: Workflow for the Ames test (plate incorporation method).

In Vivo Acute Oral Toxicity

Acute oral toxicity studies in animals provide information on the potential adverse effects of a single, high dose of a substance. The OECD 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals.

Data Presentation: Acute Oral Toxicity (OECD 423)

The primary outcome of this study is the classification of the substance into a GHS (Globally Harmonized System) toxicity category based on the observed mortality at different dose levels.

| Starting Dose (mg/kg) | Number of Animals | Mortality | Outcome | GHS Category [Representative Data] |

| 300 | 3 | 0/3 | Test at next higher dose | - |

| 2000 | 3 | 1/3 | Stop testing | Category 4 (LD50 between 300 and 2000 mg/kg) |

| Clinical Observations: | No significant changes in behavior, body weight, or food/water consumption at 300 mg/kg. At 2000 mg/kg, transient lethargy was observed in all animals within the first 6 hours post-dosing. | |||

| Gross Necropsy: | No treatment-related abnormalities observed in any animal. |

Experimental Protocol: Acute Oral Toxicity (OECD 423)

This method involves a stepwise procedure with 3 animals of a single sex (usually females) per step.

Animals:

-

Young, healthy adult rodents (e.g., Sprague-Dawley rats), typically females.

Procedure:

-

Acclimatization and Fasting: Animals are acclimatized for at least 5 days. Food is withheld for 3-4 hours before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should not exceed 1 mL/100g body weight for aqueous solutions.[5]

-

Starting Dose: A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg, based on available information.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Stepwise Procedure:

-

If no mortality occurs at the starting dose, the next higher dose is used in a new group of 3 animals.

-

If mortality occurs, the test is repeated at the next lower dose level.

-

The test is stopped when a dose that causes mortality is identified or when no mortality is observed at the highest dose level (2000 mg/kg, or 5000 mg/kg in some cases).

-

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Visualization: OECD 423 Acute Oral Toxicity Workflow

Caption: Decision-making workflow for the OECD 423 Acute Toxic Class Method.

Potential Mechanisms of Toxicity: Signaling Pathways

Understanding the molecular mechanisms underlying a compound's toxicity is crucial. For many anti-cancer agents, drug-induced toxicity can involve the activation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK), leading to mitochondrial dysfunction and cell death.

Visualization: JNK-Mediated Mitochondrial Toxicity Pathway

Caption: A potential signaling pathway for this compound-induced toxicity.